Phenyl(7h-purin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(9H-purin-8-yl)methanol is a compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a phenyl group attached to the purine moiety, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(9H-purin-8-yl)methanol typically involves the reaction of a purine derivative with a phenyl-containing reagent. One common method includes the reaction of 2,6-diamine-9H-purine with a phenyl-substituted reagent under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: While detailed industrial production methods for Phenyl(9H-purin-8-yl)methanol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl(9H-purin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl(9H-purin-8-yl)methanone, while reduction could produce phenyl(9H-purin-8-yl)methanol derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of purine derivatives with biological targets.
Industry: The compound can be utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Phenyl(9H-purin-8-yl)methanol involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . This inhibition can lead to the disruption of DNA replication and cell division, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2,6-Diamine-9H-purine derivatives: These compounds share a similar purine core structure but differ in their substituents.
Phenyl-substituted purines: Compounds like phenyl(9H-purin-6-yl)methanol have similar structural features but differ in the position of the phenyl group.
Uniqueness: Phenyl(9H-purin-8-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 8-position of the purine ring can enhance its interaction with biological targets, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
2836-31-9 |
---|---|
Molekularformel |
C12H10N4O |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
phenyl(7H-purin-8-yl)methanol |
InChI |
InChI=1S/C12H10N4O/c17-10(8-4-2-1-3-5-8)12-15-9-6-13-7-14-11(9)16-12/h1-7,10,17H,(H,13,14,15,16) |
InChI-Schlüssel |
CWHCPULSSXOYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NC3=NC=NC=C3N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.